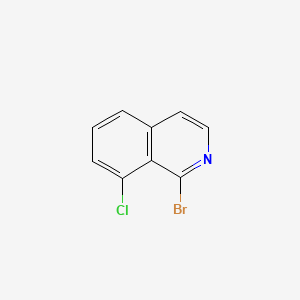

1-Bromo-8-Chloroisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-8-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZAFGYWTPTDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745414 | |

| Record name | 1-Bromo-8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-80-0 | |

| Record name | 1-Bromo-8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-8-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-8-chloroisoquinoline: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-8-chloroisoquinoline is a halogenated heterocyclic compound featuring a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This guide provides a comprehensive overview of its chemical and physical properties, leveraging data from analogous compounds and predictive models in the absence of extensive direct experimental results. We will explore plausible synthetic routes based on established methodologies for isoquinoline functionalization and delve into the predicted reactivity of this molecule, with a particular focus on its potential as a building block in medicinal chemistry. Furthermore, this document will discuss the promising applications of the isoquinoline scaffold, particularly in the development of kinase inhibitors for oncology, providing a framework for future research and drug discovery efforts centered on this compound.

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic distribution and steric properties make it a versatile scaffold for the design of targeted therapeutics. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design. This compound, with its distinct substitution pattern, represents an intriguing yet underexplored molecule with potential applications in the synthesis of novel bioactive agents.

Physicochemical Properties

| Property | Predicted/Inferred Value | Reference/Basis |

| CAS Number | 1359828-80-0 | Commercial Supplier Data |

| Molecular Formula | C₉H₅BrClN | Commercial Supplier Data |

| Molecular Weight | 242.50 g/mol | Commercial Supplier Data |

| Appearance | Likely a solid at room temperature | Inferred from related solid bromochloro-aromatic compounds. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane). | General solubility of halogenated aromatic compounds. |

| Storage Conditions | Store in an inert atmosphere at 2-8°C.[2] | Commercial Supplier Recommendation.[2] |

Synthesis of this compound: A Proposed Pathway

A definitive, optimized synthesis for this compound is not currently published. However, a plausible and efficient route can be designed based on well-established transformations of the isoquinoline ring system. The most logical precursor would be 8-chloroisoquinolin-1(2H)-one or 8-chloroisoquinoline N-oxide.

Proposed Synthetic Workflow

Caption: Plausible synthetic routes to this compound.

Hypothetical Experimental Protocol (Based on Pathway B)

This protocol is adapted from established procedures for the synthesis of 1-haloisoquinolines. Optimization will be necessary for the specific substrate.

Step 1: Synthesis of 8-chloroisoquinoline N-oxide

-

Dissolve 8-chloroisoquinoline in a suitable solvent, such as dichloromethane or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-chloroisoquinoline N-oxide, which may be used directly or purified by column chromatography.

Step 2: Bromination to this compound

-

To a stirred solution of 8-chloroisoquinoline N-oxide in anhydrous dichloromethane at 0°C, add phosphorus oxybromide (POBr₃) (1.2 equivalents).

-

Under an inert atmosphere (e.g., Argon), add N,N-dimethylformamide (DMF) (0.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is neutral to slightly basic.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Chemical Reactivity: A Versatile Synthetic Handle

The reactivity of this compound is dictated by the electronic properties of the isoquinoline ring and the nature of the halogen substituents.

Nucleophilic Aromatic Substitution (SNA_r_)

The C1 position of the isoquinoline ring is electron-deficient, making it susceptible to nucleophilic attack. The bromide at this position is a good leaving group, facilitating SNAr reactions. This reactivity is analogous to that of α- and γ-halopyridines.[3]

Caption: General scheme for nucleophilic aromatic substitution at the C1 position.

Common nucleophiles for this transformation include amines, alkoxides, and thiolates, providing access to a wide range of 1-substituted isoquinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C1 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this scaffold.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. The following are predictions based on the analysis of its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H3 and H4) will likely appear as doublets, while the protons on the benzene ring (H5, H6, and H7) will exhibit more complex splitting patterns (doublets and triplets).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the isoquinoline core. The carbons attached to the halogens (C1 and C8) and the nitrogen atom will have characteristic chemical shifts.

Mass Spectrometry

The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a powerful diagnostic tool for confirming the presence of both halogens.[2][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring system (typically in the 1600-1450 cm⁻¹ region). C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations will be observed in the fingerprint region (below 1000 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a cornerstone in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar, aromatic nature of the isoquinoline ring allows it to mimic the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of kinases.

Substitutions on the isoquinoline ring are crucial for achieving potency and selectivity for specific kinases. The 1-bromo and 8-chloro substituents on the target molecule provide vectors for further chemical modification to optimize interactions within the kinase active site. For instance, the bromine at the C1 position can be readily displaced or used in cross-coupling reactions to introduce functionalities that can form key hydrogen bonds or hydrophobic interactions with the target protein.[6]

Caption: Workflow for the use of this compound in kinase inhibitor development.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for halogenated aromatic compounds. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

This compound is a promising yet underutilized building block for organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is still needed, its predicted properties and reactivity suggest that it is a valuable starting material for the synthesis of a diverse range of substituted isoquinolines. Its potential application in the development of kinase inhibitors warrants further investigation. Future research should focus on the development of a robust synthetic protocol, full spectroscopic characterization, and the exploration of its utility in the synthesis of biologically active molecules.

References

- BenchChem. (2025). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. BenchChem.

- University of Technology, Sydney. (n.d.). Quinolines and Isoquinolines.

- Creff, B., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2649.

- International Journal of Pharmaceutical Sciences. (n.d.).

- Chemsrc. (2025). This compound-3-carboxylic acid.

- PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.

- Chemistry LibreTexts. (2014). Mass Spectrometry.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:1359828-80-0.

- PubMed Central. (2025).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 1-Bromo-8-chloroisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-8-chloroisoquinoline is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its unique substitution pattern allows for diverse functionalization, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, grounded in established organic chemistry principles and tailored for practical application in a research and development setting. The proposed multi-step synthesis is designed to address the challenges of regioselectivity and functional group compatibility, offering a strategic approach for obtaining this important molecule.

Introduction

The isoquinoline core is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of halogen atoms at specific positions on the isoquinoline ring system can profoundly influence the molecule's physicochemical properties and biological activity. Halogenated isoquinolines often serve as versatile intermediates in cross-coupling reactions, enabling the construction of complex molecular architectures. This compound, in particular, presents a unique combination of reactive sites, with the C1-bromo substituent being susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the C8-chloro group offers another site for diversification. This guide details a strategic, multi-step approach to the synthesis of this target molecule, emphasizing the rationale behind the chosen synthetic route and experimental considerations.

Proposed Synthetic Pathway: A Multi-Step Strategic Approach

The synthesis of this compound necessitates a carefully planned sequence of reactions to ensure the correct placement of the chloro and bromo substituents. A direct, one-pot halogenation of the isoquinoline core is unlikely to yield the desired product with high selectivity. Therefore, a multi-step approach commencing with the synthesis of a substituted benzene precursor followed by the construction of the isoquinoline ring is proposed. This strategy offers greater control over the regiochemistry of the final product.

The overall proposed synthetic pathway is depicted below:

Figure 1: Proposed multi-step synthesis pathway for this compound.

Part 1: Synthesis of 8-Chloroisoquinoline

The initial phase of the synthesis focuses on constructing the 8-chloroisoquinoline core. This is achieved through a classical isoquinoline synthesis, the Pomeranz-Fritsch reaction, which allows for the formation of the isoquinoline ring from a substituted benzaldehyde or a related precursor.[1][2]

Step 1.1: Reduction of 2-Chloro-6-nitrotoluene to 2-Chloro-6-aminotoluene

The synthesis commences with a commercially available starting material, 2-chloro-6-nitrotoluene. The nitro group is a versatile precursor to an amino group, which is required for the subsequent ring-closing reaction.

-

Reaction: Reduction of the nitro group.

-

Reagents: Iron powder (Fe) and hydrochloric acid (HCl) in a suitable solvent like ethanol or water.

-

Causality: This classic method, known as the Béchamp reduction, is a cost-effective and efficient way to reduce aromatic nitro compounds to their corresponding anilines. The reaction proceeds via a series of single-electron transfers from the iron metal.

Step 1.2: Pomeranz-Fritsch Reaction to form 8-Chloroisoquinoline

With 2-chloro-6-aminotoluene in hand, the isoquinoline ring can be constructed using the Pomeranz-Fritsch reaction.[1][2][3] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

-

Reaction: Condensation with an aminoacetaldehyde acetal followed by acid-catalyzed cyclization.

-

Reagents:

-

Aminoacetaldehyde diethyl acetal for the formation of the Schiff base.

-

Concentrated sulfuric acid (H₂SO₄) for the cyclization step.

-

-

Causality: The amino group of 2-chloro-6-aminotoluene condenses with the aldehyde functionality of aminoacetaldehyde (protected as its diethyl acetal) to form a Schiff base. In the presence of a strong acid like sulfuric acid, the acetal is hydrolyzed to reveal the aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring to form the isoquinoline nucleus. The position of the cyclization is directed by the amino group, leading to the formation of 8-chloroisoquinoline.

Experimental Protocol: Pomeranz-Fritsch Synthesis of 8-Chloroisoquinoline (Hypothetical)

-

Schiff Base Formation: To a solution of 2-chloro-6-aminotoluene (1.0 eq) in a suitable solvent like toluene, add aminoacetaldehyde diethyl acetal (1.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Cyclization: After the formation of the Schiff base is complete (monitored by TLC), cool the reaction mixture and carefully add it to an excess of cold, concentrated sulfuric acid.

-

Reaction: Slowly heat the acidic mixture to the required temperature (optimization may be necessary) and maintain it for several hours.

-

Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) while cooling.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 8-chloroisoquinoline.

Part 2: Bromination at the 1-Position

The second phase of the synthesis involves the selective introduction of a bromine atom at the 1-position of the 8-chloroisoquinoline core. Direct bromination of 8-chloroisoquinoline is unlikely to be selective for the 1-position. A more reliable method involves the activation of the isoquinoline ring towards nucleophilic attack at the 1-position.

Step 2.1: N-Oxidation of 8-Chloroisoquinoline

The nitrogen atom of the isoquinoline ring can be oxidized to form the corresponding N-oxide. This modification activates the C1 position for subsequent nucleophilic substitution.

-

Reaction: N-Oxidation.

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[4]

-

Causality: The peroxyacid delivers an oxygen atom to the lone pair of the nitrogen atom in the isoquinoline ring. This N-oxidation increases the electrophilicity of the C1 and C3 positions, making them more susceptible to nucleophilic attack.

Step 2.2: Bromination of 8-Chloroisoquinoline N-oxide

The activated 8-chloroisoquinoline N-oxide can then be treated with a brominating agent to introduce the bromine atom at the 1-position.

-

Reaction: Nucleophilic bromination.

-

Reagent: Phosphorus oxybromide (POBr₃) is a suitable reagent for this conversion.[5]

-

Causality: The N-oxide oxygen atom attacks the phosphorus atom of POBr₃, forming a reactive intermediate. This is followed by the attack of a bromide ion at the now highly electrophilic C1 position, leading to the formation of this compound and the elimination of a phosphate byproduct.

Experimental Protocol: Bromination of 8-Chloroisoquinoline (Hypothetical)

-

N-Oxidation: Dissolve 8-chloroisoquinoline (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution to 0 °C and add m-CPBA (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude 8-chloroisoquinoline N-oxide, which can often be used in the next step without further purification.

-

Bromination: To a solution of the crude 8-chloroisoquinoline N-oxide (1.0 eq) in a suitable solvent like dichloromethane, add POBr₃ (1.2 eq) at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final product, this compound.

Alternative Synthetic Strategies

While the proposed pathway offers a logical and controllable route, other strategies could also be explored.

-

Sandmeyer Reaction: An alternative approach for the introduction of the chloro and bromo groups would involve the use of the Sandmeyer reaction.[6][7][8] This would require the synthesis of 1-amino-8-chloroisoquinoline or 8-amino-1-bromoisoquinoline. For instance, one could potentially synthesize 8-aminoisoquinoline, brominate it at the 1-position, and then perform a Sandmeyer reaction to replace the amino group with a chloro group. However, the regioselectivity of the initial bromination of 8-aminoisoquinoline would need to be carefully controlled.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 2-Chloro-6-aminotoluene | C₇H₈ClN | 141.60 | Reduction of nitro group |

| 8-Chloroisoquinoline | C₉H₆ClN | 163.61 | Pomeranz-Fritsch Reaction |

| 8-Chloroisoquinoline N-oxide | C₉H₆ClNO | 179.61 | N-Oxidation |

| This compound | C₉H₅BrClN | 242.50 | Bromination of N-oxide |

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the experienced synthetic chemist. The proposed multi-step pathway, involving the initial construction of the 8-chloroisoquinoline core via a Pomeranz-Fritsch reaction followed by a directed bromination at the 1-position through an N-oxide intermediate, provides a robust and logical strategy. This approach allows for a high degree of control over the regiochemistry, which is crucial for the successful synthesis of this specifically substituted isoquinoline. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize this and other complex heterocyclic molecules for applications in drug discovery and materials science.

References

- Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 1951, 6, 191-206.

- Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2009.

-

ResearchGate. Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. [Link]

-

MDPI. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. [Link]

-

ResearchGate. Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

University of Bath. Quinolines and Isoquinolines. [Link]

-

Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

-

YouTube. Sandmeyer Reaction. [Link]

-

ResearchGate. A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. [Link]

-

National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

National Institutes of Health. 1-Bromoisoquinoline. [Link]

-

PubMed. [A practical method for the synthesis of 1-aminoisoquinoline]. [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

-

National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

-

PubChem. 1(2H)-Isoquinolinone. [Link]

- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

-

Patsnap. 8-Aminoquinoline patented technology retrieval search results. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

1-Bromo-8-chloroisoquinoline CAS number 1359828-80-0

An In-Depth Technical Guide to 1-Bromo-8-chloroisoquinoline: A Versatile Scaffold for Modern Drug Discovery

Abstract

The isoquinoline core is a privileged heterocyclic motif, forming the structural basis for a vast number of natural products and synthetic compounds with significant therapeutic applications.[1][2] this compound (CAS No. 1359828-80-0) represents a strategically functionalized building block, poised for the synthesis of complex molecular architectures. Its unique arrangement of two distinct halogen atoms on the isoquinoline framework offers a platform for selective, stepwise functionalization, making it a molecule of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its properties, a plausible synthetic strategy, its anticipated chemical reactivity, and its potential as a core scaffold in the development of novel therapeutics. Due to the limited specific literature on this precise isomer, this document synthesizes information from established chemical principles and data on analogous structures to provide a robust and scientifically grounded resource for laboratory professionals.

Core Molecular Profile and Spectroscopic Characterization

This compound is a di-halogenated aromatic heterocycle. Its structure presents unique electronic and steric properties that govern its reactivity and spectroscopic signature.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification protocols, and for computational modeling studies.

| Property | Value | Source |

| CAS Number | 1359828-80-0 | [3] |

| Molecular Formula | C₉H₅BrClN | [4] |

| Molecular Weight | 242.50 g/mol | [4] |

| Appearance | Predicted: Off-white to yellow solid | General observation for similar compounds |

| Solubility | Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and aromatic solvents (toluene). Sparingly soluble in alcohols and insoluble in water. | General chemical principles |

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, a detailed analysis of its structure allows for the accurate prediction of its key spectroscopic features. These predictions are based on established NMR chemical shift increments, IR frequency correlations, and known mass spectrometric fragmentation patterns of halogenated heterocycles.[5][6]

-

¹H NMR (Predicted, 500 MHz, CDCl₃): The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (δ 7.5-8.5 ppm). The proton at C4 will likely be the most deshielded due to the influence of the adjacent nitrogen and the C1-bromo substituent. Protons H5, H6, and H7 on the carbocyclic ring will exhibit characteristic coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H3 | ~7.75 | d | J ≈ 6.0 | Coupled to H4. |

| H4 | ~8.40 | d | J ≈ 6.0 | Deshielded by adjacent nitrogen. |

| H5 | ~7.95 | d | J ≈ 8.0 | Coupled to H6. |

| H6 | ~7.60 | t | J ≈ 8.0 | Coupled to H5 and H7. |

| H7 | ~7.85 | d | J ≈ 8.0 | Deshielded by peri-interaction with C8-Cl. |

-

¹³C NMR (Predicted, 125 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will display nine signals. The carbons bearing the halogens (C1 and C8) and those adjacent to the nitrogen (C1 and C3) will have characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~145 | Attached to Bromine and adjacent to Nitrogen. |

| C3 | ~122 | |

| C4 | ~152 | Adjacent to Nitrogen. |

| C4a | ~128 | Bridgehead carbon. |

| C5 | ~130 | |

| C6 | ~127 | |

| C7 | ~135 | |

| C8 | ~133 | Attached to Chlorine. |

| C8a | ~138 | Bridgehead carbon. |

The IR spectrum will be dominated by vibrations characteristic of the substituted aromatic system.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C=C / C=N | 1610-1500 | Aromatic ring stretching |

| C-H | 3100-3000 | Aromatic C-H stretching |

| C-Cl | 850-750 | C-Cl stretching |

| C-Br | 700-600 | C-Br stretching |

Electron Impact (EI) or Electrospray Ionization (ESI) will reveal a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). This results in a distinctive cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

-

Expected Molecular Ion Cluster:

-

m/z 241 (C₉H₅⁷⁹Br³⁵ClN)

-

m/z 243 (C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN)

-

m/z 245 (C₉H₅⁸¹Br³⁷ClN)

-

-

Predicted Fragmentation: The primary fragmentation pathway is expected to be the loss of a bromine radical (•Br), followed by the loss of a chlorine radical (•Cl) or hydrogen cyanide (HCN) from the pyridine ring, which is a common fragmentation pattern for isoquinoline alkaloids.[7][8]

Proposed Synthesis Methodology

The synthesis of highly substituted isoquinolines can be challenging, particularly with electron-withdrawing groups on the carbocyclic ring. Traditional methods like the Bischler-Napieralski reaction are often inefficient for such substrates.[4][9] A more viable, albeit potentially low-yielding, approach is the Pomeranz-Fritsch reaction , which constructs the isoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.[3][10]

Rationale for Synthetic Route Selection

The Pomeranz-Fritsch synthesis is chosen for its convergence and its tolerance for a wider range of electronic substituents on the benzaldehyde precursor compared to electrophilic aromatic substitution-based methods. The key step is an acid-catalyzed intramolecular cyclization. While electron-withdrawing groups like halogens deactivate the aromatic ring towards this electrophilic attack, forcing conditions can often drive the reaction to completion.

Proposed Retrosynthetic Analysis and Forward Synthesis

A plausible synthesis begins with a commercially available or readily prepared 2-chloro-3-bromobenzaldehyde.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and requires optimization in a laboratory setting.

Step 1: Formation of the Benzalaminoacetal Intermediate

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chloro-3-bromobenzaldehyde (1.0 eq.), aminoacetaldehyde dimethyl acetal (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzalaminoacetal intermediate. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to this compound

-

Setup: In a separate flask, add concentrated sulfuric acid (e.g., 10-20 equivalents) and cool it to 0 °C in an ice bath.

-

Reaction: Slowly add the crude benzalaminoacetal intermediate from Step 1 to the cold sulfuric acid with vigorous stirring. Allow the mixture to slowly warm to room temperature and then heat (e.g., 60-80 °C) for several hours. The reaction progress should be monitored by quenching small aliquots and analyzing by LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated sodium hydroxide solution, ensuring the temperature is kept low.

-

Extraction & Purification: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two halogen substituents, enabling selective functionalization.

Orthogonal Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf >> Cl.[11] This principle is the cornerstone of a selective functionalization strategy for this compound.

-

Position C1 (Bromo): The C-Br bond at the 1-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 8-position. This allows for a wide range of cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions—to be performed selectively at the C1 position under conditions that leave the C8-Cl bond intact.[12][13]

-

Position C8 (Chloro): The C-Cl bond is much more robust. Its functionalization typically requires more forcing conditions, such as higher temperatures and specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos). This two-tiered reactivity allows for a sequential coupling strategy.

Caption: Workflow for selective, sequential cross-coupling reactions.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at C1

This protocol provides a robust starting point for the arylation of the C1 position.

-

Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.).

-

Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Reaction: Seal the vial and heat the mixture to 80-90 °C with stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to yield the 1-aryl-8-chloroisoquinoline product.

Causality of Choices:

-

Catalyst: Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings with aryl bromides and is generally not active enough to react with the aryl chloride under these mild conditions.[14]

-

Base: Potassium carbonate is a moderately strong base, sufficient for the transmetalation step of the Suzuki cycle without promoting side reactions.

-

Solvent: The dioxane/water system is effective at dissolving both the organic and inorganic reagents required for the reaction. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr)

The C1 position is activated towards nucleophilic attack by the adjacent electron-withdrawing nitrogen atom of the isoquinoline ring. This allows for SNAr reactions with strong nucleophiles like alkoxides or thiolates, providing an alternative to metal-catalyzed methods for introducing heteroatom substituents at this position. The C8 position is not activated in this manner and will not undergo SNAr.

Potential Applications in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][15] this compound serves as a high-potential starting material for generating libraries of novel compounds for biological screening.

-

Kinase Inhibitors: Many potent kinase inhibitors feature a substituted heterocyclic core. The ability to introduce diverse aryl and amino groups onto the isoquinoline scaffold via selective cross-coupling makes it an ideal platform for exploring structure-activity relationships (SAR) against various kinase targets.

-

Antimicrobial and Anticancer Agents: Halogenated quinolines and isoquinolines have demonstrated significant antibacterial and anticancer properties.[2] The dual halogenation of this scaffold provides two points for diversification to optimize potency and selectivity against cancer cell lines or microbial pathogens.

-

CNS-Active Agents: The tetrahydroisoquinoline core, accessible via reduction of the isoquinoline ring, is prevalent in compounds targeting the central nervous system (CNS).

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically designed synthetic building block with significant potential for applications in drug discovery and materials science. While specific literature on this compound is sparse, a thorough understanding of fundamental isoquinoline chemistry allows for the confident prediction of its properties and reactivity. The key feature of this molecule is the orthogonal reactivity of its C1-bromo and C8-chloro substituents, which enables chemists to perform selective, stepwise functionalizations. This capability facilitates the efficient construction of diverse molecular libraries, accelerating the discovery of novel compounds with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile scaffold in their synthetic endeavors.

References

-

Frontier Specialty Chemicals. This compound CAS:1359828-80-0. ChemBuyersGuide.com. Available at: [Link]

-

MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available at: [Link]

-

PubMed. Regioselective synthesis of multisubstituted isoquinolones and pyridones via Rh(III)-catalyzed annulation reactions. Available at: [Link]

-

PubMed Central. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Available at: [Link]

-

Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]

-

ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Available at: [Link]

-

Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

-

Wikipedia. Isoquinoline. Available at: [Link]

-

ResearchGate. Syntheses of 4-Substituted Isoquinolines. Available at: [Link]

-

Chem-Station. Pomeranz-Fritsch Isoquinoline Synthesis. Available at: [Link]

-

J&K Scientific LLC. Bischler-Napieralski Reaction. Available at: [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]

-

ResearchGate. Synthesis of substituted isoquinolines by Deshmukh et al.¹¹¹. Available at: [Link]

-

Centurion University. Synthesis of isoquinolines - CUTM Courseware. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PubMed Central. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Available at: [Link]

-

PubMed Central. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

-

PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

-

Springer. Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

-

ACS Publications. Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Available at: [Link]

- Google Patents. CA2879238A1 - Process for making isoquinoline compounds.

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

National Institutes of Health. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Available at: [Link]

-

MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

PubChem. 1-Bromoisoquinoline. Available at: [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. N-Boc-6-bromoisoquinolin-1-amine | 552331-12-1 | Benchchem [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. asianpubs.org [asianpubs.org]

- 15. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide on the Physical Properties of 1-Bromo-8-chloroisoquinoline

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Physical Properties of 1-Bromo-8-chloroisoquinoline (CAS: 1359828-80-0)

Executive Summary

This technical guide serves as a resource for understanding the physical properties of the heterocyclic compound this compound. As a substituted isoquinoline, this molecule is of interest to researchers in medicinal chemistry and materials science due to the potential for tailored pharmacological and electronic properties imparted by its halogenated structure. This document provides a consolidated overview of its known physical characteristics, guidance on its handling and storage, and a discussion of the expected, though currently unpublished, spectroscopic features.

It is important to note that while the fundamental identifying information for this compound is readily available through commercial suppliers, detailed experimental data on its physical and spectral properties are not extensively reported in peer-reviewed literature or public databases. This guide, therefore, synthesizes available information and provides expert insights based on the analysis of structurally similar compounds.

Introduction to this compound

This compound belongs to the family of halogenated isoquinolines, a class of compounds with significant applications in drug discovery and development. The isoquinoline scaffold itself is a key structural motif in numerous natural products and synthetic pharmaceuticals. The introduction of bromine and chlorine atoms at specific positions on the isoquinoline ring system can profoundly influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

Core Molecular Attributes:

| Property | Value | Source |

| CAS Number | 1359828-80-0 | Commercial Suppliers[1][2][3] |

| Molecular Formula | C₉H₅BrClN | Commercial Suppliers[1][3] |

| Molecular Weight | 242.50 g/mol | Commercial Suppliers[1][3] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NC=C2)Br | PubChem[4] |

| InChIKey | IYZAFGYWTPTDIX-UHFFFAOYSA-N | PubChem[4] |

Physical and Chemical Properties

A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined physical properties for this compound. The data presented below is based on information from commercial suppliers and predictions for structurally related compounds.

Physical State and Appearance

Commercial suppliers typically describe this compound as a solid, often in powder form. Its color is not consistently reported, which may be indicative of varying purity levels between batches and suppliers.

Melting and Boiling Points

As of the date of this guide, no experimentally determined melting or boiling point for this compound has been published in the scientific literature. For the isomeric compound 8-Bromo-1-chloroisoquinoline , a predicted boiling point of 349.5±22.0 °C and a predicted density of 1.673±0.06 g/cm³ are available, which may serve as a rough estimate for the target compound.[5]

Solubility

Specific solubility data for this compound in various solvents is not available. However, based on the general solubility of isoquinoline and its halogenated derivatives, the following profile can be anticipated:

-

High Solubility: Expected in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

-

Moderate Solubility: Likely soluble in alcohols like methanol and ethanol.

-

Low Solubility: Expected to have poor solubility in water and non-polar aliphatic hydrocarbons.

This predicted solubility pattern is a consequence of the molecule's largely aromatic and halogenated structure, which imparts significant non-polar character.

Handling, Storage, and Stability

Based on information from multiple suppliers, specific handling and storage conditions are recommended to ensure the stability and integrity of this compound.

-

Storage Temperature: Recommendations vary, with some suppliers suggesting storage at room temperature, while others advise refrigeration at 2-8°C.[1][3][5]

-

Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent potential degradation from atmospheric oxygen or moisture.[5]

-

Container: The compound should be stored in a tightly sealed container to prevent moisture uptake and contamination.

The need for these storage conditions suggests that the compound may be sensitive to oxidation, hydrolysis, or other forms of degradation over time, particularly if exposed to air and light.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, an experienced analytical chemist can predict the key features based on its structure.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The five protons on the isoquinoline ring will each produce a distinct signal, likely with complex splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with adjacent protons. The chemical shifts will be influenced by the deshielding effects of the bromine and chlorine atoms.

-

¹³C NMR: The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the isoquinoline ring system. The carbons directly bonded to the bromine and chlorine atoms are expected to have their chemical shifts significantly influenced by the electronegativity of the halogens.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by:

-

C-H stretching vibrations for the aromatic protons, typically appearing above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations within the aromatic rings, expected in the 1400-1600 cm⁻¹ region.

-

C-Br and C-Cl stretching vibrations , which would appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will be a critical tool for confirming the molecular weight and halogenation pattern.

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will show a characteristic pattern of M⁺, [M+2]⁺, and [M+4]⁺ peaks, which can be used to confirm the presence of one bromine and one chlorine atom.

-

Fragmentation Pattern: Fragmentation of the isoquinoline ring is expected, leading to the loss of halogens and other characteristic fragments.

Experimental Protocols: A General Framework

For researchers who have synthesized or acquired this compound and wish to determine its physical properties, the following standard experimental protocols are recommended.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

NMR Sample Preparation

Caption: Workflow for NMR Sample Preparation.

Conclusion and Future Directions

This compound is a chemical entity with clear potential in the fields of medicinal chemistry and materials science. However, the current lack of publicly available, experimentally verified physical and spectroscopic data presents a significant challenge for researchers. This guide has provided a summary of the known identifying information and offered scientifically grounded predictions for its key physical properties.

It is imperative that future work on the synthesis and application of this compound includes a thorough characterization of its physical properties. The publication of this data will be invaluable to the scientific community, enabling more rapid and informed progress in the development of novel therapeutics and materials based on this promising scaffold.

References

Due to the absence of specific literature detailing the experimental properties of this compound, this section remains unpopulated. The citations within the text refer to general chemical supplier information and public chemical databases.

Sources

- 1. 1359828-80-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 1359828-80-0 [m.chemicalbook.com]

- 3. This compound - CAS:1359828-80-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 5. 8-Bromo-1-chloroisoquinoline CAS#: 1233025-78-9 [chemicalbook.com]

Introduction: The Strategic Value of Halogenated Isoquinolines

An In-depth Technical Guide to 1-Bromo-8-chloroisoquinoline

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and synthetic compounds. The strategic introduction of halogen atoms onto this heterocyclic framework provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a synthetically valuable, yet under-characterized, dihalogenated isoquinoline that offers significant potential as a versatile building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, synthesizing available data with established principles of organic chemistry to offer insights for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, plausible synthetic strategies, unique chemical reactivity, and potential applications, with a focus on providing the causal and mechanistic understanding essential for its effective utilization in research and development.

Section 1: Core Physicochemical Properties

This compound is a distinct isomer within the family of bromochloroisoquinolines. Its precise structure dictates its reactivity and potential applications. The core properties are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1359828-80-0 | [1][2][3] |

| Molecular Formula | C₉H₅BrClN | [1][4] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NC=C2)Br | |

| InChI Key | RWBOOZDHIKMEHN-UHFFFAOYSA-N | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C or Sealed in dry, Room Temperature | [1][2] |

Note: Experimental data such as melting point, boiling point, and density for this specific isomer are not widely reported in publicly available literature.

Molecular Structure

The structure of this compound features a fused bicyclic system with a bromine atom at the C1 position and a chlorine atom at the C8 position.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical and robust protocol can be designed based on established heterocyclic chemistry transformations. A common strategy for introducing a halogen at the 1-position of an isoquinoline is through the treatment of an isoquinolin-1-one precursor with a halogenating agent.

Representative Synthetic Protocol: From 8-Chloroisoquinolin-1(2H)-one

This proposed workflow begins with a readily accessible starting material and employs reliable, well-understood reactions.

-

Starting Material: 8-Chloroisoquinolin-1(2H)-one.

-

Reaction: Bromination using a phosphorus-based reagent.

-

Rationale: Reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) are effective for converting the lactam (isoquinolinone) to the corresponding 1-bromo derivative. This is analogous to the conversion of 7-bromo-1-hydroxyisoquinoline to 7-bromo-1-chloroisoquinoline using POCl₃.[6] The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of bromide.

Step-by-Step Methodology

-

Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 8-chloroisoquinolin-1(2H)-one (1.0 eq).

-

Reagent Addition: Add phosphorus oxybromide (POBr₃) (3.0 eq) to the flask. Self-Validation Note: Using a significant excess of the halogenating agent ensures the reaction goes to completion.

-

Reaction: Heat the mixture to 100-120°C with vigorous stirring under a nitrogen atmosphere for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice with stirring. Causality Explanation: This step hydrolyzes the excess phosphorus reagents and precipitates the crude product.

-

Neutralization: The acidic aqueous solution is slowly neutralized with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH reaches ~8. This ensures the product, which is basic, is in its free-base form for efficient extraction.

-

Extraction: The aqueous slurry is extracted three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, this reactivity difference can be exploited for selective, stepwise functionalization.

The Principle of Selective Reactivity

The reactivity of aryl halides in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[7] This trend is directly correlated with the bond dissociation energies of the carbon-halogen bond.

-

C-Br Bond: Weaker, more easily cleaved by the palladium catalyst.

-

C-Cl Bond: Stronger, requires more forcing conditions (higher temperatures, longer reaction times, and often specialized ligands) to react.[7]

This inherent difference allows chemists to selectively perform a reaction at the C1-Br position while leaving the C8-Cl position intact for a subsequent, different transformation. This makes this compound a powerful linchpin for building molecular complexity.

Application in Suzuki-Miyaura Coupling

A prime example is the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.

Experimental Protocol (Representative)

-

Setup: To a reaction vial, add this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-90°C for 2-6 hours.[7]

-

Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product, an 8-chloro-1-arylisoquinoline, is then purified via chromatography.

The resulting product retains the chlorine atom, which can be used as a handle for a second, different cross-coupling reaction, perhaps under more vigorous conditions or with a different catalyst system, to introduce another substituent at the C8 position.

Selective Functionalization Diagram

Caption: Exploiting differential reactivity for stepwise molecular assembly.

Section 4: Applications in Drug Discovery

Halogenated isoquinoline and quinoline scaffolds are prevalent in compounds with a wide range of biological activities.[8] While direct biological data for this compound is scarce, its potential can be inferred from related structures.

-

Anticancer Potential: Many halogenated isoquinolines serve as precursors for compounds with cytotoxic effects against various cancer cell lines.[8][9] The ability to selectively introduce different aryl or alkyl groups at the C1 and C8 positions allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR) for kinase inhibition or other anticancer mechanisms.

-

Antimicrobial Activity: The isoquinoline core is a known pharmacophore in antimicrobial agents, often acting by inhibiting bacterial DNA gyrase.[9] this compound can be used as a starting point to synthesize novel analogues to combat drug-resistant bacterial strains.

The primary role of this molecule is as a versatile intermediate. Its value lies not in its own bioactivity, but in the vast chemical space it unlocks for drug discovery programs through controlled, site-selective derivatization.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the hazard profiles of structurally similar compounds like 7-Bromo-1-chloroisoquinoline and other halogenated heterocycles, the following precautions are mandated.[10][11]

-

Hazard Classification (Anticipated):

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protection:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store under an inert atmosphere.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the differential reactivity of its two halogen substituents. While its own properties and biological activities are not yet fully explored, its utility as a building block for creating diverse and complex molecules is clear. By enabling selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions, it provides researchers in drug discovery and materials science with a powerful tool for innovation. Adherence to rigorous safety protocols is essential when handling this and related compounds. Further research into the synthesis and applications of this molecule is warranted and promises to yield novel chemical entities with significant potential.

References

- 1. 1359828-80-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:1359828-80-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound CAS#: 1359828-80-0 [m.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. PubChemLite - 8-bromo-1-chloroisoquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Data of 1-Bromo-8-chloroisoquinoline: An In-depth Technical Guide

This guide provides a detailed analysis of the expected spectroscopic data for 1-bromo-8-chloroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid aromatic core with two distinct halogen substituents. The positions of the bromine and chlorine atoms, along with the nitrogen heteroatom, create a unique electronic environment that governs its spectroscopic behavior. Understanding the interplay of these structural features is paramount to interpreting its NMR, IR, and MS data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the isoquinoline core.

¹H NMR Spectroscopy

Experimental Protocol:

A detailed protocol for acquiring a ¹H NMR spectrum involves dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), and acquiring the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data:

The aromatic region of the ¹H NMR spectrum is expected to show a set of coupled multiplets corresponding to the five protons on the isoquinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 8.2 - 8.4 | d | J = 5-6 |

| H-4 | 7.6 - 7.8 | d | J = 5-6 |

| H-5 | 7.9 - 8.1 | d | J = 8-9 |

| H-6 | 7.4 - 7.6 | t | J = 7-8 |

| H-7 | 7.7 - 7.9 | d | J = 7-8 |

Interpretation:

-

H-3 and H-4: These protons on the pyridine ring will appear as doublets due to coupling with each other. Their downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.

-

H-5, H-6, and H-7: These protons on the benzene ring will form a more complex splitting pattern. H-6 is expected to be a triplet due to coupling with both H-5 and H-7, while H-5 and H-7 will appear as doublets. The presence of the electron-withdrawing chlorine and bromine atoms at positions 8 and 1, respectively, will influence the precise chemical shifts of these protons.

¹³C NMR Spectroscopy

Experimental Protocol:

¹³C NMR spectra are typically acquired on the same instrument as ¹H NMR, using a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to a series of single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the isoquinoline ring. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 140 - 142 |

| C-3 | 148 - 150 |

| C-4 | 120 - 122 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 127 - 129 |

| C-7 | 132 - 134 |

| C-8 | 133 - 135 |

| C-8a | 135 - 137 |

Interpretation:

-

C-1 and C-8: These carbons, directly bonded to the electronegative bromine and chlorine atoms, will be significantly deshielded and appear at lower field.

-

C-3: This carbon, adjacent to the nitrogen atom, will also be deshielded.

-

Quaternary Carbons (C-4a and C-8a): These carbons will typically show weaker signals compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Predicted IR Data:

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1450 | Aromatic C=C and C=N stretch | Medium to Strong |

| 1300 - 1000 | C-H in-plane bending | Medium |

| 850 - 550 | C-Cl stretch | Strong |

| 690 - 515 | C-Br stretch | Strong |

| 900 - 675 | C-H out-of-plane bending ("oop") | Strong |

Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain a series of sharp bands corresponding to the stretching of the C=C and C=N bonds within the aromatic rings. The most diagnostic peaks will be the strong absorptions in the fingerprint region corresponding to the C-Cl and C-Br stretching vibrations.[1][2] The C-H out-of-plane bending vibrations will also give rise to strong absorptions, the exact positions of which can be indicative of the substitution pattern on the aromatic rings.[2]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

A mass spectrum can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine.

-

Molecular Ion (M⁺): The molecular weight of this compound is approximately 241.9 g/mol . Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a cluster of peaks.[3][4] The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of these isotopes. The expected pattern for a molecule containing one bromine and one chlorine atom is a series of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 3:4:1.[4][5]

Fragmentation Pathway:

Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical or a hydrogen halide molecule.

Caption: Predicted fragmentation pathway for this compound.

Interpretation:

The base peak in the mass spectrum could be the molecular ion or a stable fragment ion. The loss of a bromine radical is often more facile than the loss of a chlorine radical, so a significant peak corresponding to [M-Br]⁺ might be observed.[6] Similarly, the loss of a chlorine radical to give [M-Cl]⁺ is also a likely fragmentation. The loss of neutral molecules like HBr or HCl could also lead to prominent fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging the foundational principles of NMR, IR, and MS, and drawing comparisons with structurally related compounds, we have outlined the key spectral features that researchers can expect to observe. This information serves as a valuable resource for the identification, characterization, and quality control of this and other halogenated isoquinoline derivatives in a research and development setting. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always the gold standard for structural elucidation.

References

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. (URL: [Link])

- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. (URL not available)

-

1-Bromoisoquinoline | C9H6BrN | CID 640963. PubChem. (URL: [Link])

-

Supporting Information. ScienceOpen. (URL: [Link])

-

Halogen Fragmentation in Mass Spectrometry. Scribd. (URL: [Link])

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. (URL not available)

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL not available)

- Mass Spectrometry: Fragment

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. (URL: [Link])

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (URL: [Link])

-

The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. (URL: [Link])

-

1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... ResearchGate. (URL: [Link])

-